![molecular formula C11H14BrNO2S B1287877 1-[(4-Bromophenyl)methylsulfonyl]pyrrolidine CAS No. 950255-92-2](/img/structure/B1287877.png)

1-[(4-Bromophenyl)methylsulfonyl]pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

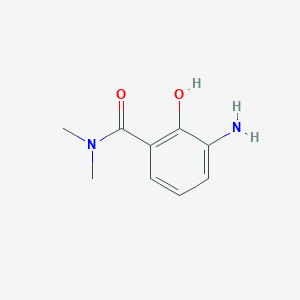

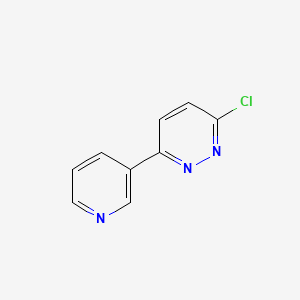

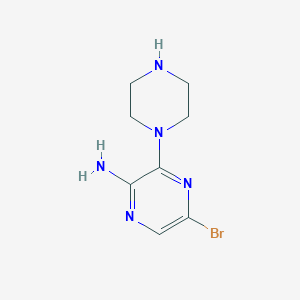

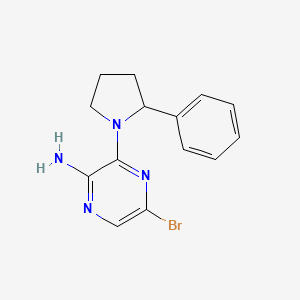

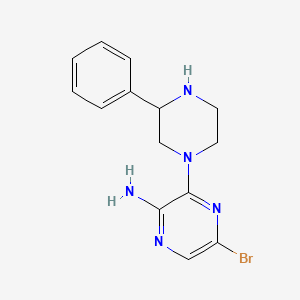

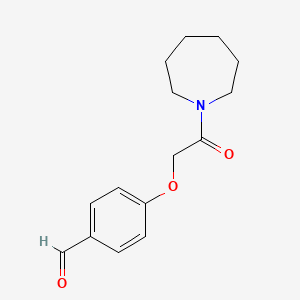

“1-[(4-Bromophenyl)methylsulfonyl]pyrrolidine” is a chemical compound with the molecular formula C11H14BrNO2S . It has an average mass of 290.177 Da and a monoisotopic mass of 288.977203 Da .

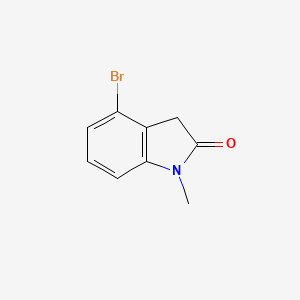

Molecular Structure Analysis

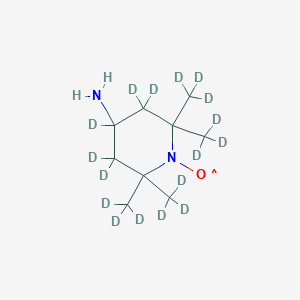

The molecular structure of “1-[(4-Bromophenyl)methylsulfonyl]pyrrolidine” is characterized by a five-membered pyrrolidine ring attached to a bromophenyl group via a sulfonyl bridge . The compound has a density of 1.6±0.1 g/cm3 .Physical And Chemical Properties Analysis

“1-[(4-Bromophenyl)methylsulfonyl]pyrrolidine” has a boiling point of 383.1±44.0 °C at 760 mmHg and a vapor pressure of 0.0±0.9 mmHg at 25°C . The compound has an enthalpy of vaporization of 63.2±3.0 kJ/mol and a flash point of 185.5±28.4 °C . The index of refraction is 1.612 .Applications De Recherche Scientifique

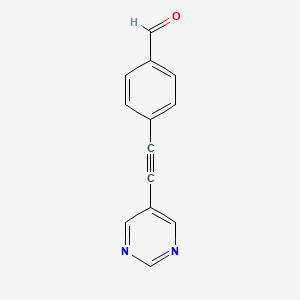

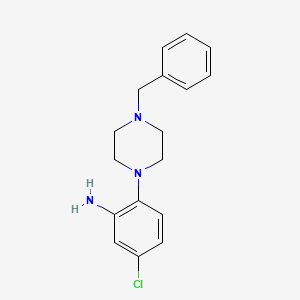

Medicinal Chemistry: Designing Selective Receptor Ligands

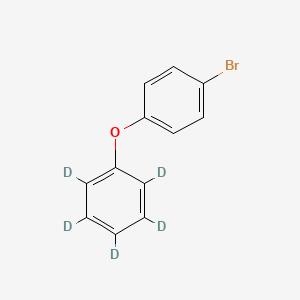

The pyrrolidine ring, a core structure in “1-[(4-Bromophenyl)methylsulfonyl]pyrrolidine”, is a versatile scaffold in drug discovery. It’s used to design selective receptor ligands due to its ability to introduce stereochemistry and 3D shape into the molecule, which is crucial for receptor binding . The bromophenyl group can further enhance this selectivity through halogen bonding with the target proteins.

Biotechnology: Enzyme Inhibition Studies

In biotechnology, this compound is valuable for studying enzyme inhibition. The sulfonyl moiety can mimic the transition state of enzymatic reactions, making it a potential inhibitor for enzymes like proteases or esterases. This application is essential for understanding disease mechanisms and developing new therapies .

Pharmacology: Anti-inflammatory and Antimicrobial Agents

The structural features of “1-[(4-Bromophenyl)methylsulfonyl]pyrrolidine” contribute to its potential as an anti-inflammatory and antimicrobial agent. The bromophenyl group can interact with bacterial proteins, while the sulfonyl group may inhibit inflammatory pathways, offering a dual approach to treating infections and inflammation .

Organic Synthesis: Intermediate for Complex Molecules

This compound serves as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for further functionalization, making it a building block for synthesizing a variety of biologically active compounds, including natural product analogs and novel pharmaceuticals .

Materials Science: Functional Materials Development

In materials science, “1-[(4-Bromophenyl)methylsulfonyl]pyrrolidine” can be used to develop functional materials. Its molecular structure can be incorporated into polymers or coatings to impart specific properties like increased durability or chemical resistance .

Analytical Chemistry: Chromatographic Standards

Lastly, in analytical chemistry, this compound can be used as a standard in chromatographic methods to calibrate instruments or to develop new analytical techniques, thanks to its unique retention properties and detectability .

Propriétés

IUPAC Name |

1-[(4-bromophenyl)methylsulfonyl]pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXUSIMXLZYXNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589924 |

Source

|

| Record name | 1-[(4-Bromophenyl)methanesulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

950255-92-2 |

Source

|

| Record name | 1-[(4-Bromophenyl)methanesulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.